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molecular formula C13H22O B8325006 5H-Inden-5-one, 7-butyloctahydro- CAS No. 72152-83-1

5H-Inden-5-one, 7-butyloctahydro-

Cat. No. B8325006
M. Wt: 194.31 g/mol
InChI Key: NMJPUKVHEHWPMV-GVXVVHGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCCC1CC(=O)C=C2CCCC21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC1CC(=O)CC2CCCC12

Identifiers

REACTION_SMILES
[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:5]1[CH2:6][C:7](=[O:14])[CH:8]=[C:9]2[CH2:10][CH2:11][CH2:12][CH:13]12.[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:5]1[CH2:6][C:7](=[O:14])[CH2:8][CH:9]2[CH2:10][CH2:11][CH2:12][CH:13]12

Inputs

Step One
Name
CCCCC1CC(=O)C=C2CCCC21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC1CC(=O)C=C2CCCC21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
CCCCC1CC(=O)CC2CCCC12
Type
product
Smiles
CCCCC1CC(=O)CC2CCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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